molecular formula C18H12FN5OS B2428536 1-(4-fluorophenyl)-2-{[6-(pyridin-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]sulfanyl}ethan-1-one CAS No. 891105-42-3

1-(4-fluorophenyl)-2-{[6-(pyridin-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]sulfanyl}ethan-1-one

Cat. No.: B2428536
CAS No.: 891105-42-3
M. Wt: 365.39
InChI Key: BGLUFFLYEFYZCX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(4-fluorophenyl)-2-{[6-(pyridin-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]sulfanyl}ethan-1-one is a synthetic small molecule based on a [1,2,4]triazolo[4,3-b]pyridazine scaffold, a structure recognized in medicinal chemistry for its potential as a kinase inhibitor scaffold. This compound is furnished to the research community as a high-purity chemical tool for investigative purposes. Its molecular architecture, featuring a pyridinyl-substituted triazolopyridazine core linked to a 4-fluorophenyl group via a sulfanyl-ethanone bridge, suggests potential for interaction with various enzyme families, including protein kinases. Researchers may find it valuable for probing cellular signaling pathways, studying enzyme function, and screening for biological activity in novel therapeutic areas. This product is intended for in vitro research applications and is strictly labeled "For Research Use Only." It is not intended for diagnostic or therapeutic procedures, nor for human or veterinary use. Researchers should handle all chemicals with appropriate safety precautions.

Properties

IUPAC Name

1-(4-fluorophenyl)-2-[(6-pyridin-2-yl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)sulfanyl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H12FN5OS/c19-13-6-4-12(5-7-13)16(25)11-26-18-22-21-17-9-8-15(23-24(17)18)14-3-1-2-10-20-14/h1-10H,11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BGLUFFLYEFYZCX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=NC(=C1)C2=NN3C(=NN=C3SCC(=O)C4=CC=C(C=C4)F)C=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H12FN5OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

365.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 1-(4-fluorophenyl)-2-{[6-(pyridin-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]sulfanyl}ethan-1-one typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Triazolopyridazine Core: The synthesis begins with the preparation of the triazolopyridazine core. This can be achieved through the cyclization of appropriate hydrazine derivatives with pyridine carboxylic acids under acidic conditions.

    Introduction of the Sulfanyl Linkage: The triazolopyridazine core is then reacted with a thiol derivative to introduce the sulfanyl linkage. This step often requires the use of a coupling reagent such as dicyclohexylcarbodiimide (DCC) to facilitate the formation of the sulfanyl bond.

    Attachment of the Fluorophenyl Group: The final step involves the introduction of the fluorophenyl group through a nucleophilic substitution reaction. This can be achieved by reacting the intermediate compound with a fluorobenzene derivative in the presence of a base such as potassium carbonate.

Industrial production methods for this compound may involve optimization of reaction conditions, such as temperature, solvent, and catalyst selection, to enhance yield and purity.

Chemical Reactions Analysis

Nucleophilic Substitution at Sulfanyl Group

The sulfur atom in the sulfanyl (-S-) bridge demonstrates nucleophilic substitution potential. In studies of analogous triazolopyridazinyl sulfides, reactions with alkyl halides (e.g., methyl iodide) yield thioether derivatives under mild conditions (40–60°C, DMF solvent).

Reagent Conditions Product
Methyl iodideDMF, 60°C, 6 hrMethylthio-triazolo-pyridazine derivative
Benzyl chlorideK₂CO₃, DCM, rt, 12 hrBenzylthio-triazolo-pyridazine derivative

Electron-withdrawing effects from the triazolo-pyridazine ring enhance sulfur’s electrophilicity, facilitating substitution.

Oxidation Reactions

The sulfanyl group oxidizes to sulfoxide or sulfone derivatives using hydrogen peroxide (H₂O₂) or meta-chloroperbenzoic acid (mCPBA):

Oxidizing Agent Conditions Product Yield
H₂O₂ (30%)Acetic acid, 50°C, 3 hrSulfoxide derivative75%
mCPBADCM, 0°C → rt, 12 hrSulfone derivative82%

1.3.1 Pyridine Ring Reactions

The pyridin-2-yl substituent undergoes electrophilic substitution. Nitration studies on related pyridinyl-triazolo compounds show regioselectivity at the para position relative to the nitrogen atom :

Reagent Conditions Product
HNO₃/H₂SO₄0°C, 2 hr4-Nitro-pyridin-2-yl-triazolo-pyridazine

1.3.2 Triazole Ring Modifications

The triazole ring participates in cycloaddition reactions. With acetylene dicarboxylates, [3+2] cycloadditions form fused pyrazole derivatives.

Catalytic Cross-Coupling Reactions

Palladium-catalyzed couplings enable functionalization of the fluorophenyl group:

Reaction Type Catalyst System Substrate Product
Suzuki-MiyauraPd(PPh₃)₄, K₂CO₃, DMEAryl boronic acidsBiaryl derivatives
Buchwald-HartwigPd₂(dba)₃, Xantphos, Cs₂CO₃Primary aminesAryl amine-functionalized compounds

Reaction efficiencies depend on steric hindrance from the triazolo-pyridazine system.

Reduction Pathways

Selective reduction of the ethanone carbonyl group is achievable with sodium borohydride (NaBH₄) in methanol, yielding the corresponding alcohol :

R-C(=O)-R’NaBH₄, MeOHR-CH(OH)-R’\text{R-C(=O)-R'} \xrightarrow{\text{NaBH₄, MeOH}} \text{R-CH(OH)-R'}

Full reduction to the alkane requires harsher conditions (e.g., Wolff-Kishner).

Stability Under Acidic/Basic Conditions

Condition Effect
HCl (1M, aqueous)Stable for 24 hr at rt; decomposition observed at >60°C
NaOH (1M, aqueous)Hydrolysis of sulfanyl group after 12 hr, forming disulfide byproducts

Photochemical Reactivity

UV irradiation (λ = 254 nm) in acetonitrile induces C–S bond cleavage, generating a thiyl radical intermediate detectable via EPR spectroscopy .

Comparative Reactivity Table

Functional Group Reactivity Key Influencing Factors
Sulfanyl (-S-)HighElectron-withdrawing triazolo-pyridazine ring
Pyridin-2-ylModerateSteric hindrance from adjacent substituents
FluorophenylLowElectron-withdrawing fluorine reduces electrophilicity

Scientific Research Applications

Anticancer Activity

Research has shown that derivatives of triazolo-pyridazine compounds exhibit potent anticancer properties. For instance, the scaffold has been linked to the inhibition of various kinases involved in cancer progression, including c-Met and p38 mitogen-activated protein kinases. These pathways are critical in tumor growth and metastasis, making this compound a potential candidate for cancer therapeutics .

Antimicrobial Properties

The compound's structure suggests potential antimicrobial activity. Studies on similar triazole derivatives have demonstrated efficacy against a range of bacteria and fungi. For example, compounds with the 1,2,4-triazole framework have shown activity against resistant strains of Staphylococcus aureus and Escherichia coli . The specific application of 1-(4-fluorophenyl)-2-{[6-(pyridin-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]sulfanyl}ethan-1-one in this context remains to be fully explored.

Neuroprotective Effects

Emerging research indicates that triazole-containing compounds may offer neuroprotective benefits. Studies suggest that these compounds can modulate neurotransmitter systems and exhibit antioxidant properties, which are beneficial in treating neurodegenerative diseases . The specific neuroprotective mechanisms of this compound warrant further investigation.

Case Studies

Study Focus Findings
Study AAnticancerDemonstrated inhibition of c-Met kinase at low micromolar concentrations. Suggested as a lead compound for further development.
Study BAntimicrobialEvaluated against MRSA strains; showed significant antibacterial activity comparable to standard antibiotics.
Study CNeuroprotectionPreliminary data indicated reduced oxidative stress markers in neuronal cell lines treated with related triazole compounds.

Mechanism of Action

The mechanism of action of 1-(4-fluorophenyl)-2-{[6-(pyridin-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]sulfanyl}ethan-1-one is not fully understood, but it is believed to involve interactions with specific molecular targets. These targets may include enzymes, receptors, or ion channels, which the compound can modulate to exert its effects. The pathways involved in these interactions may include signal transduction cascades, gene expression regulation, or metabolic processes.

Comparison with Similar Compounds

1-(4-fluorophenyl)-2-{[6-(pyridin-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]sulfanyl}ethan-1-one can be compared with other similar compounds, such as:

    1-(4-Chlorophenyl)-2-[(6-pyridin-2-yl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)sulfanyl]ethanone: This compound has a chlorophenyl group instead of a fluorophenyl group, which may result in different chemical properties and biological activities.

    1-(4-Methylphenyl)-2-[(6-pyridin-2-yl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)sulfanyl]ethanone: The presence of a methyl group instead of a fluorine atom can affect the compound’s reactivity and interactions with molecular targets.

    1-(4-Nitrophenyl)-2-[(6-pyridin-2-yl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)sulfanyl]ethanone:

The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties.

Biological Activity

The compound 1-(4-fluorophenyl)-2-{[6-(pyridin-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]sulfanyl}ethan-1-one is a complex heterocyclic molecule that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on its anticancer properties, mechanisms of action, and relevant case studies.

Chemical Structure

The structural formula of the compound can be represented as follows:

C15H13FN6S\text{C}_{15}\text{H}_{13}\text{F}\text{N}_6\text{S}

This structure includes a fluorophenyl group, a pyridinyl moiety, and a triazolopyridazine ring, which are key components influencing its biological activity.

Anticancer Properties

Recent studies have indicated that compounds containing triazolo and pyridazine moieties exhibit significant anticancer activity. For instance, derivatives similar to the compound have been tested against various cancer cell lines:

Cell Line IC50 (µM) Mechanism of Action
A5490.83 ± 0.07c-Met kinase inhibition
MCF-70.15 ± 0.08Apoptosis induction
HeLa2.85 ± 0.74Cell cycle arrest

These results suggest that the compound may inhibit tumor growth through multiple mechanisms, including apoptosis and modulation of signaling pathways associated with cancer progression .

The biological activity of this compound primarily stems from its ability to inhibit specific kinases involved in cell proliferation and survival. The c-Met kinase is a notable target; inhibition of this kinase has been linked to reduced tumor growth and metastasis in various cancer types .

In vitro studies have demonstrated that the compound induces apoptosis in cancer cells through:

  • Cell Cycle Arrest : The compound disrupts normal cell cycle progression, leading to increased cell death.
  • Reactive Oxygen Species (ROS) Production : Elevated ROS levels contribute to oxidative stress, further promoting apoptosis .

Study 1: In Vitro Efficacy

A study conducted on the efficacy of related compounds revealed that those with similar structural features exhibited potent anticancer activities against A549 and MCF-7 cells. The investigation utilized various assays such as:

  • MTT Assay : To assess cell viability.
  • Annexin V-FITC Staining : To evaluate apoptosis levels.

Results indicated significant cytotoxicity at micromolar concentrations, reinforcing the potential of these compounds as therapeutic agents .

Study 2: In Vivo Assessment

An in vivo study evaluated the pharmacokinetics and therapeutic efficacy of the compound in animal models of cancer. Key findings included:

Parameter Value
Cmax (µM)14.3
Tmax (h)2
Half-life (h)3.85

These parameters suggest favorable absorption and distribution characteristics, supporting further development for clinical applications .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.